(2S)-2-[(1R)-1-(2-bromophenyl)-2-nitroethyl]cyclohexan-1-one
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Description
(2S)-2-[(1R)-1-(2-bromophenyl)-2-nitroethyl]cyclohexan-1-one is a useful research compound. Its molecular formula is C14H16BrNO3 and its molecular weight is 326.19 g/mol. The purity is usually 95%.
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Biological Activity
The compound (2S)-2-[(1R)-1-(2-bromophenyl)-2-nitroethyl]cyclohexan-1-one, commonly referred to as a nitroalkene derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a cyclohexanone core with a nitro group and a bromophenyl substituent. The stereochemistry at the chiral centers contributes significantly to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- GABA Receptor Modulation : Similar compounds have been shown to act as GABAA receptor antagonists, which may lead to increased neuronal excitability. This mechanism is crucial for understanding potential neurotoxic effects and therapeutic applications in neurological disorders .
- Antioxidant Activity : Nitroalkenes often exhibit antioxidant properties, which can play a role in mitigating oxidative stress-related diseases. The ability to scavenge free radicals is an important aspect of their biological profile .
Antioxidant Activity
Research indicates that nitroalkenes possess significant antioxidant properties. The DPPH radical scavenging assay results for related compounds show varying degrees of antioxidant activity, suggesting potential therapeutic applications in oxidative stress-related conditions.
Compound | DPPH Scavenging Activity (IC50 µg/mL) | ABTS Scavenging Activity (µM Trolox equivalents/g extract) |
---|---|---|
Compound 1 | 3.23 | 9233.20 |
Compound 2 | 14.73 | 2240.99 |
Compound 3 | 17.95 | 1363.49 |
Antiproliferative Effects
In vitro studies have demonstrated that certain nitroalkenes can inhibit cancer cell proliferation by targeting specific proteins involved in cell cycle regulation. For instance, docking studies against BRCA1 protein showed promising interactions that could lead to therapeutic implications in cancer treatment .
Case Study 1: Neurotoxic Effects
A study investigating the neurotoxic potential of structurally similar compounds revealed that certain bromophenyl derivatives could antagonize GABA-mediated relaxation, indicating a risk for neurotoxicity at high concentrations . This highlights the importance of understanding dose-response relationships for safety assessments.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of nitroalkenes indicated that these compounds could effectively inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms . The findings emphasize the need for further exploration into their therapeutic potential.
Properties
CAS No. |
904928-31-0 |
---|---|
Molecular Formula |
C14H16BrNO3 |
Molecular Weight |
326.19 g/mol |
IUPAC Name |
(2S)-2-[(1R)-1-(2-bromophenyl)-2-nitroethyl]cyclohexan-1-one |
InChI |
InChI=1S/C14H16BrNO3/c15-13-7-3-1-5-10(13)12(9-16(18)19)11-6-2-4-8-14(11)17/h1,3,5,7,11-12H,2,4,6,8-9H2/t11-,12-/m0/s1 |
InChI Key |
TUSKOASCAQINRH-RYUDHWBXSA-N |
Isomeric SMILES |
C1CCC(=O)[C@@H](C1)[C@@H](C[N+](=O)[O-])C2=CC=CC=C2Br |
Canonical SMILES |
C1CCC(=O)C(C1)C(C[N+](=O)[O-])C2=CC=CC=C2Br |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.